molecular formula C35H31FN4O7S B2526261 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 689758-02-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2526261
CAS No.: 689758-02-9
M. Wt: 670.71
InChI Key: OZALJPXEKYPSSQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring, a sulfanyl-linked carbamoyl methyl group attached to a 4-fluorophenyl moiety, and a benzamide tail substituted with a 3,4-dimethoxyphenethyl chain. The presence of methoxy and fluorine substituents may enhance bioavailability and target selectivity, as these groups are common in drug design for optimizing pharmacokinetics .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31FN4O7S/c1-44-28-12-5-21(15-29(28)45-2)13-14-37-33(42)23-6-3-22(4-7-23)18-40-34(43)26-16-30-31(47-20-46-30)17-27(26)39-35(40)48-19-32(41)38-25-10-8-24(36)9-11-25/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,37,42)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZALJPXEKYPSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31FN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that may confer various biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C23H22F3N3O4SC_{23}H_{22}F_{3}N_{3}O_{4}S, with a molecular weight of 493.5 g/mol. The structure includes multiple functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC23H22F3N3O4S
Molecular Weight493.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethoxyphenyl group may enhance the compound's binding affinity and selectivity due to increased lipophilicity and electronic effects. Additionally, the fluorophenyl and dioxoloquinazoline moieties may play roles in modulating biological responses through various pathways.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
A study published in Cancer Letters reported that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The study suggested that the compound activates caspase pathways leading to programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethoxyphenyl group or alterations to the dioxoloquinazoline core could lead to enhanced efficacy or reduced toxicity. Computational studies using molecular docking have provided insights into how different structural modifications might influence binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with analogues sharing key substructures:

Compound Name/Class Structural Features Biological Targets/Activities Similarity Metrics (Tanimoto Coefficient*) Key Findings References
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole core, sulfonylbenzene, fluorophenyl groups Enzyme inhibition (e.g., carbonic anhydrase), antibacterial activity 0.65–0.75 (vs. target compound) Fluorophenyl groups enhance binding to hydrophobic enzyme pockets
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Benzamide backbone, phenolic hydroxyl groups Antioxidant activity (DPPH radical scavenging, IC50 = 22.8 μM) 0.55–0.60 Hydroxyl groups critical for radical scavenging; benzamide aids solubility
Sigma receptor ligands (e.g., α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol) Fluorophenyl, piperazine, and heterocyclic moieties Sigma receptor modulation (dopamine release regulation) 0.70–0.80 Fluorophenyl enhances sigma-1 receptor affinity; piperazine aids selectivity
Oleanolic acid (OA) and Hederagenin (HG) Triterpenoid scaffolds with hydroxyl/carboxyl groups Anti-inflammatory, hepatoprotective (shared MOA via PPAR-γ/NF-κB pathways) 0.85 (OA vs. HG) Structural similarity correlates with shared transcriptome/docking profiles

Notes:

  • The target compound’s quinazolinone-dioxolo core is distinct from triazoles () or triterpenoids (–4), but fluorophenyl/benzamide groups align with sigma ligands () and antioxidants ().

Mechanistic Insights from Similarity Analysis

Scaffold-Driven Activity: The quinazolinone moiety is associated with kinase inhibition (e.g., EGFR inhibitors like gefitinib). In contrast, OA and HG (–4) demonstrate that even minor structural differences (e.g., hydroxyl vs.

Fluorophenyl and Benzamide Motifs: The 4-fluorophenyl group is a hallmark of sigma-1 ligands (), which regulate neurotransmitter release. The benzamide tail resembles THHEB (), where electron-donating groups (methoxy in the target vs. hydroxy in THHEB) modulate antioxidant capacity. However, methoxy groups may reduce radical scavenging but improve membrane permeability .

Divergence from Structural Analogues: Unlike OA/HG (), the target compound’s lack of a planar triterpenoid scaffold may limit PPAR-γ agonism. Conversely, its sulfanyl linkage could introduce unique redox-modulating properties absent in simpler benzamides .

Methodological Considerations in Comparative Studies

  • Similarity Metrics : Tanimoto coefficients and physicochemical descriptors (e.g., logP, polar surface area) are critical for initial screening but may fail to predict bioactivity in context-dependent scenarios (e.g., 20% of structurally similar compounds share gene expression profiles; ) .
  • Docking and Transcriptome Analysis: Glide XP (–16) and transcriptome profiling (–4) can resolve mechanistic differences among analogues. For example, OA and HG share docking poses with PPAR-γ despite minor structural variations, whereas the target compound’s bulkier substituents may favor alternative targets .

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